N~1~,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine
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Overview
Description
N~1~,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine is a complex organic compound characterized by its unique structure, which includes two piperidine rings and two butane-1-sulfonyl groups attached to an ethane-1,2-diimine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation processes, utilizing advanced reactors and continuous flow systems to optimize efficiency and scalability. The use of automated systems and real-time monitoring ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N~1~,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N1,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonylated piperidine derivatives and ethane-1,2-diimine-based molecules. Examples include:
- N~1~,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine
- This compound
Uniqueness
What sets N1,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine apart is its specific combination of functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular interactions and transformations .
Properties
CAS No. |
651044-12-1 |
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Molecular Formula |
C20H38N4O6S2 |
Molecular Weight |
494.7 g/mol |
IUPAC Name |
[[2-butylsulfonyloxyimino-1,2-di(piperidin-1-yl)ethylidene]amino] butane-1-sulfonate |
InChI |
InChI=1S/C20H38N4O6S2/c1-3-5-17-31(25,26)29-21-19(23-13-9-7-10-14-23)20(24-15-11-8-12-16-24)22-30-32(27,28)18-6-4-2/h3-18H2,1-2H3 |
InChI Key |
NBQYZILHVQOZTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)ON=C(C(=NOS(=O)(=O)CCCC)N1CCCCC1)N2CCCCC2 |
Origin of Product |
United States |
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